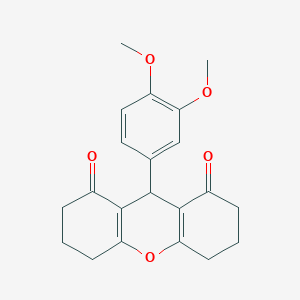
9-(3,4-dimethoxyphenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule. It likely contains a xanthene backbone, which is a tricyclic system consisting of two benzene rings joined by a pyran ring . The 3,4-dimethoxyphenyl group suggests the presence of a phenyl ring with two methoxy (OCH3) substituents .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through multi-step organic reactions. For example, a non-phenolic C6-C2-type lignin model compound with the β-O-4 bond was acidolyzed in aqueous 82% 1,4-dioxane containing HBr, HCl, or H2SO4 .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, specific structural data for this compound was not found .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is reacted. For similar compounds, reactions may involve the cleavage of bonds, the addition of functional groups, or the rearrangement of existing groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and reactivity with common chemical reagents .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound has been synthesized through environmentally friendly methods, such as a one-pot reaction in aqueous citric acid, indicating its potential for sustainable production (Navarro, Sierra, & Ochoa‐Puentes, 2016).
- Efficient synthesis methods using functionalized ionic liquids as catalysts and reaction media have been developed. This approach highlights the adaptability of the compound's synthesis to various chemical environments (Ma, Zhou, Zang, Wang, Wang, Li, & Li, 2007).
Antibacterial Activity
- Derivatives of this compound, such as 9-(3-ethoxy-4-hydroxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, have demonstrated strong antibacterial activity against bacteria like Staphylococcus epidermidis (Retnosari, Rachman, Sutrisno, Sari, Sukarianingsih, & Rukayadi, 2021).
- Some derivatives show good antibacterial and antifungal activities, indicating potential applications in antimicrobial treatments (Angajala, Sunitha, Shankar, Krishna, Lincoln, & Jalapathi, 2017).
Anticancer Properties
- Certain derivatives have displayed promising anti-proliferative properties against various cancer cell lines, suggesting potential in cancer research and therapy (Mulakayala, Murthy, Rambabu, Aeluri, Adepu, Krishna, Reddy, Prasad, Chaitanya, Kumar, Rao, & Pal, 2012).
- A specific derivative has been identified as a potent agent inhibiting the A549 lung cancer cell line, showcasing its therapeutic potential (Sangwan, Saini, Verma, Kumar, Banerjee, & Jain, 2020).
Photophysical Properties
- Investigations into the optical behaviors of xanthenediones have been conducted, exploring their potential use in photophysical applications (Verma, Raghuvanshi, Verma, Dwivedi, & Singh, 2011).
Structural Analysis and Molecular Interactions
- Studies on xanthenedione derivatives provide insights into their molecular structure and interactions, which are crucial for understanding their biological activity and potential pharmaceutical applications (Purushothaman & Thiruvenkatam, 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would likely depend on its properties and potential applications. This could include further studies to better understand its structure and reactivity, the development of new synthesis methods, or the exploration of its potential uses in areas such as medicine or materials science .
Eigenschaften
IUPAC Name |
9-(3,4-dimethoxyphenyl)-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O5/c1-24-15-10-9-12(11-18(15)25-2)19-20-13(22)5-3-7-16(20)26-17-8-4-6-14(23)21(17)19/h9-11,19H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKHZOZGVFQKIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CCCC3=O)OC4=C2C(=O)CCC4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]ethanediamide](/img/structure/B2872342.png)
![N'-cyclohexyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide](/img/structure/B2872343.png)
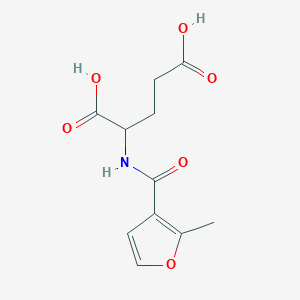
![2,5-dichloro-N-[(4-cyclobutyl-1-methyl-1H-pyrazol-5-yl)methyl]pyridine-4-carboxamide](/img/structure/B2872346.png)
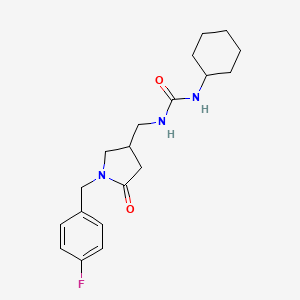
![2-(2-fluorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2872350.png)
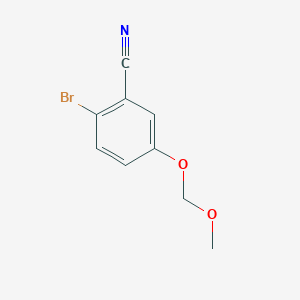
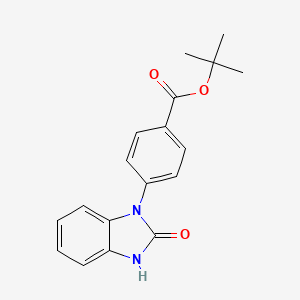
![(2E)-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2872357.png)
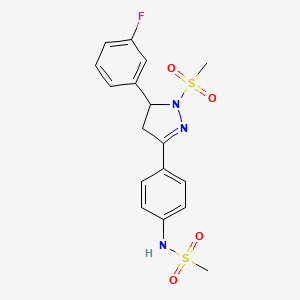
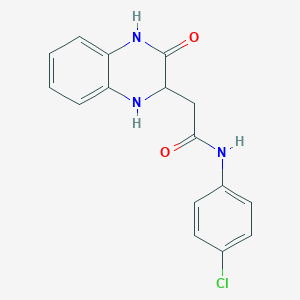
![1-(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one](/img/structure/B2872361.png)
![1-Acetyl-4-[(4-ethoxynaphthyl)sulfonyl]piperazine](/img/structure/B2872362.png)
